molecular formula C23H28N4O2S B2685457 N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide CAS No. 1243021-71-7

N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide

Cat. No.: B2685457
CAS No.: 1243021-71-7
M. Wt: 424.56
InChI Key: SHHADAOYBKVXGQ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core, a piperidine ring, and various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular pathways and lead to therapeutic effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the thienopyrimidine core, along with the piperidine ring and various substituents, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-15(2)10-11-24-21(28)17-9-6-12-27(13-17)23-25-19-18(16-7-4-3-5-8-16)14-30-20(19)22(29)26-23/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHADAOYBKVXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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